![molecular formula C19H22N2O4 B5216751 N-(4-butylphenyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5216751.png)
N-(4-butylphenyl)-4-ethoxy-3-nitrobenzamide
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Overview
Description
N-(4-butylphenyl)-4-ethoxy-3-nitrobenzamide is an organic compound characterized by its unique structural features, which include a butyl group attached to a phenyl ring, an ethoxy group, and a nitro group on a benzamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-butylphenyl)-4-ethoxy-3-nitrobenzamide typically involves a multi-step process:
Nitration: The starting material, 4-ethoxybenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the meta position relative to the ethoxy group.
Amidation: The nitro-substituted benzoic acid is then converted to the corresponding benzoyl chloride using thionyl chloride. This intermediate is reacted with 4-butylaniline in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure precise control over reaction conditions, such as temperature and reagent concentration. This method enhances yield and purity while reducing production time and costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-butylphenyl)-4-ethoxy-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Substitution: The ethoxy group can be substituted by nucleophiles under basic conditions, leading to the formation of different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium ethoxide or other strong bases.
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: N-(4-butylphenyl)-4-ethoxy-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Hydrolysis: 4-ethoxy-3-nitrobenzoic acid and 4-butylaniline.
Scientific Research Applications
N-(4-butylphenyl)-4-ethoxy-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-(4-butylphenyl)-4-ethoxy-3-nitrobenzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro group can participate in redox reactions, while the amide and ethoxy groups can influence the compound’s solubility and binding affinity.
Comparison with Similar Compounds
N-(4-butylphenyl)-4-ethoxy-3-nitrobenzamide can be compared with other nitrobenzamide derivatives:
N-(4-butylphenyl)-3-nitrobenzamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
N-(4-methylphenyl)-4-ethoxy-3-nitrobenzamide: The methyl group instead of the butyl group can influence the compound’s hydrophobicity and steric interactions.
N-(4-butylphenyl)-4-methoxy-3-nitrobenzamide: The methoxy group may alter the electronic properties compared to the ethoxy group.
These comparisons highlight the unique structural features of this compound, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
N-(4-butylphenyl)-4-ethoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-3-5-6-14-7-10-16(11-8-14)20-19(22)15-9-12-18(25-4-2)17(13-15)21(23)24/h7-13H,3-6H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYPNFDONXXGYCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OCC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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